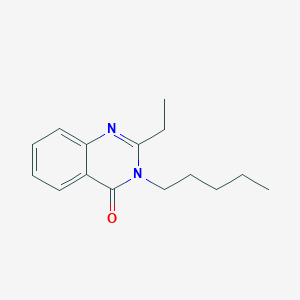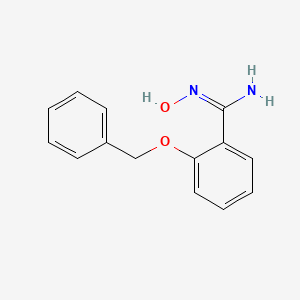
2-(benzyloxy)-N-hydroxybenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyloxy-benzamide oxime is an organic compound with the molecular formula C14H14N2O2 It is a derivative of benzamide, where the amide group is substituted with an oxime group and a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-benzamide oxime typically involves the reaction of benzohydroxamic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final oxime product.
Industrial Production Methods: Industrial production of 2-Benzyloxy-benzamide oxime can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyloxy-benzamide oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
2-Benzyloxy-benzamide oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-benzamide oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the benzyloxy group can enhance the compound’s binding affinity to certain proteins, modulating their function.
Comparison with Similar Compounds
Benzohydroxamic acid: Similar structure but lacks the benzyloxy group.
Benzamide oxime: Similar structure but lacks the benzyloxy group.
Benzyloxybenzene: Similar structure but lacks the oxime group.
Uniqueness: 2-Benzyloxy-benzamide oxime is unique due to the presence of both the benzyloxy and oxime groups, which confer distinct chemical properties and biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N'-hydroxy-2-phenylmethoxybenzenecarboximidamide |
InChI |
InChI=1S/C14H14N2O2/c15-14(16-17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11/h1-9,17H,10H2,(H2,15,16) |
InChI Key |
INLHIGZJNLMVDD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C(=N\O)/N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11867983.png)
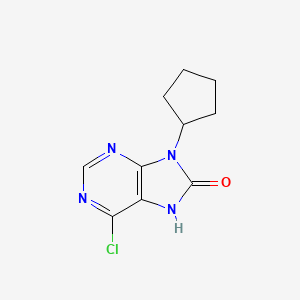


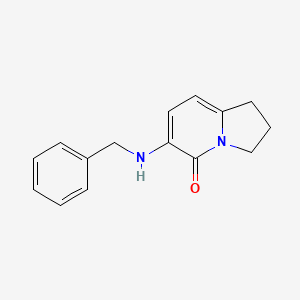
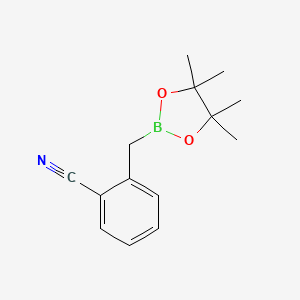


![6-[(2-methylphenyl)methoxy]-7H-purine](/img/structure/B11868046.png)
![Isoindolo[2,1-a]quinoline-5,11-dione](/img/structure/B11868051.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B11868060.png)
